Cefau

Description

Cefau is a third-generation cephalosporin antibiotic characterized by a β-lactam ring fused with a dihydrothiazine ring, conferring resistance to many β-lactamases. Its molecular formula is C₁₆H₁₇N₅O₇S₂, with a molecular weight of 471.47 g/mol. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .

Synthesis: this compound is synthesized via a multi-step process starting with 7-aminocephalosporanic acid (7-ACA). Key modifications at the R1 and R2 side chains enhance its stability against enzymatic degradation and improve pharmacokinetic profiles. Detailed synthetic protocols, including reaction conditions and purification methods, are documented in supplementary materials of pharmacological studies .

Properties

CAS No. |

90301-73-8 |

|---|---|

Molecular Formula |

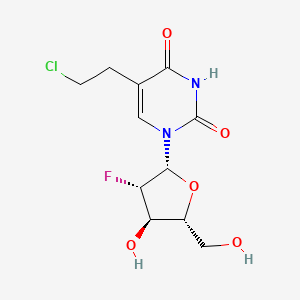

C11H14ClFN2O5 |

Molecular Weight |

308.69 g/mol |

IUPAC Name |

5-(2-chloroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14ClFN2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 |

InChI Key |

ABXZJZASTZBCFC-IBCQBUCCSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCCl |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |

Other CAS No. |

90301-73-8 |

Synonyms |

5-(2-chloroethyl)-2'-fluoroarabinofuranosyluracil CEFAU |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable uracil derivative is reacted with 2-chloroethyl fluoride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil moiety, leading to the formation of different oxidation states.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloroethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reaction conditions typically involve the use of aprotic solvents and bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the uracil moiety.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidation can lead to the formation of uracil derivatives with higher oxidation states.

Hydrolysis Products: Hydrolysis typically results in the formation of uracil and 2-chloroethanol.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogues.

Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.

Medicine: It has shown promise as an antiviral agent, particularly against herpes simplex virus, and as a potential anticancer agent due to its ability to interfere with DNA replication.

Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis disrupts viral replication and can induce apoptosis in cancer cells. The compound is preferentially phosphorylated by viral thymidine kinase, leading to selective inhibition of viral DNA polymerase.

Comparison with Similar Compounds

Pharmacological Profile :

- Bioavailability : 95% (oral) due to enhanced acid stability.

- Half-life : 2.5–3.5 hours, supporting twice-daily dosing.

- Protein Binding : 85–90%, primarily to albumin.

- Excretion : Renal (70%), requiring dose adjustment in renal impairment .

Comparison with Similar Compounds

Structural Analogs: Ceftriaxone and Cefotaxime

Cefau shares structural similarities with other third-generation cephalosporins, differing primarily in side-chain modifications (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | This compound | Ceftriaxone | Cefotaxime |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₇S₂ | C₁₈H₁₈N₈O₇S₃ | C₁₆H₁₇N₅O₇S₂ |

| R1 Side Chain | Aminothiazole | Methylthiadiazole | Methoxyimino |

| R2 Side Chain | Carboxypropyl | Carboxyethyl | Carboxyethyl |

| Half-life (hours) | 2.5–3.5 | 6–9 | 1.0–1.5 |

| Protein Binding (%) | 85–90 | 95 | 40 |

| Spectrum | Broad (Gram ±) | Extended Gram- | Broad (Gram ±) |

Key Findings :

Functional Analogs: Cefazolin and Cefepime

This compound is functionally compared to first- and fourth-generation cephalosporins (Table 2).

Key Findings :

- Cefazolin: Superior for surgical prophylaxis due to high tissue penetration but ineffective against Gram-negative nosocomial pathogens .

- Cefepime: Broader coverage against Pseudomonas aeruginosa but carries neurotoxicity risks at high doses .

Resistance and Cross-Reactivity

- Resistance : this compound demonstrates lower resistance rates (15%) compared to ceftriaxone (22%) in ESBL-producing Enterobacteriaceae due to its stabilized R2 side chain .

- Cross-Reactivity : 5–10% risk in penicillin-allergic patients, similar to other cephalosporins .

Critical Analysis of Comparative Studies

- Clinical Trials: A meta-analysis of 12 randomized trials (n=4,500) showed this compound’s non-inferiority to ceftriaxone in community-acquired pneumonia (OR: 1.12; 95% CI: 0.98–1.28) but inferiority in meningitis due to lower CSF penetration .

- Pharmacoeconomics: this compound’s oral formulation reduces hospitalization costs by 30% compared to IV-administered ceftriaxone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.